4-(medial)Acetyldiamantan

diamondoid photochemistry regioselective C–H functionalization isomer separation

4-(Medial)Acetyldiamantan (syn. 1-(medial)-acetyl-diamantane, 1-diamantyl methyl ketone; CAS 54283-40-8; molecular formula C₁₆H₂₂O; molecular weight 230.34 g·mol⁻¹) is a medial-bridgehead acetyl-substituted derivative of diamantane (congressane), the second-smallest diamondoid cage hydrocarbon.

Molecular Formula C16H22O
Molecular Weight 230.34 g/mol
Cat. No. B14637366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(medial)Acetyldiamantan
Molecular FormulaC16H22O
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCC(=O)C12CC3CC4C1CC5CC4C(C3)C2C5
InChIInChI=1S/C16H22O/c1-8(17)16-7-10-3-12-11-2-9(5-14(12)16)6-15(16)13(11)4-10/h9-15H,2-7H2,1H3
InChIKeyNEHFBIGJPIZHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Medial)Acetyldiamantan (CAS 54283-40-8): Procurement-Relevant Identity and Structure Overview


4-(Medial)Acetyldiamantan (syn. 1-(medial)-acetyl-diamantane, 1-diamantyl methyl ketone; CAS 54283-40-8; molecular formula C₁₆H₂₂O; molecular weight 230.34 g·mol⁻¹) is a medial-bridgehead acetyl-substituted derivative of diamantane (congressane), the second-smallest diamondoid cage hydrocarbon [1]. It belongs to the class of functionalized diamondoids—perfectly defined, hydrogen-terminated molecular cage hydrocarbons superimposable on the diamond lattice—and represents one of only three possible monofunctional diamantane regioisomers: 1-(medial), 3-(secondary), and 4-(apical) [2]. The acetyl group at the sterically encumbered medial (zonal) bridgehead position imparts a distinct steric environment and electronic polarization profile that differentiates it fundamentally from its apical isomer 4-(apical)-acetyldiamantane [1][3].

Medial-bridgehead acetyl-substituted diamantane; distinct steric and electronic profile vs apical isomer
Regiochemical probe for diamondoid C–H functionalization mechanism studies
Precursor to sterically extreme 1-diamantyl phosphine ligands for asymmetric catalysis research
Unique entry to α-hydroxy acid chiral building blocks via unusual aerobic oxidation

Why 4-(Medial)Acetyldiamantan Cannot Be Replaced by Apical Isomers or Smaller Diamondoid Analogs in Research and Industrial Procurement


Substituting 4-(medial)acetyldiamantan with its apical isomer 4-(apical)-acetyldiamantane, with 1-acetyladamantane, or with unfunctionalized diamantane introduces irreproducible changes in steric outcome, thermodynamic stability, and reaction pathway selectivity. Under equilibrium conditions, apical diamondoid derivatives are favored by enthalpy over their medial isomers, but the entropy effect is opposite; for large substituents such as acetyl, the enthalpy term dominates, rendering the medial isomer thermodynamically less stable and synthetically disfavored [1]. The medial bridgehead position is also substantially more sterically hindered than the apical position, as evidenced by the presence of proximate cage hydrogens at positions C3 and C13 that obstruct reagent approach to the carbonyl group [2]. These differences produce quantifiably distinct melting points, NMR chemical shift patterns, and—most critically for synthetic planning—divergent reaction outcomes in nucleophilic additions, oxidations, and methylenation reactions [1][2][3]. Generic substitution therefore compromises both experimental reproducibility and the interpretation of structure–activity or structure–property relationships.

Target 4-(Medial)acetyldiamantan
Apical Isomer Reaction pathway selectivity may shift (e.g., exclusive cyclopropyl ketone vs mixed products); melting point depression indicates misidentification risk.
Target Medial acetyl substitution
1-Adamantyl Analog Reduced steric congestion may alter catalytic performance and oxidation outcome; cannot replicate diamondoid-lattice steric pressure.
Target Pure medial regioisomer
Unfunctionalized Diamantane Lacks acetyl handle for downstream functionalization; breaks synthetic route to phosphines, α-hydroxy acids, or SPR standards.

Quantitative Differential Evidence for 4-(Medial)Acetyldiamantan Against Closest Analogs: A Procurement-Focused Comparison


Regiochemical Identity: Photochemical Synthesis Isomer Ratio Confirms the Medial Isomer as the Minor, Separable Product

Photolysis of diamantane with biacetyl in methylene chloride produces a mixture of 4-(apical)-acetyldiamantane and 1-(medial)-acetyldiamantane in a 5.5:1 apical-to-medial ratio (corrected to 17:1 after accounting for the statistical number of equivalent positions), with a combined yield of 64% based on consumed diamantane [1]. The medial isomer is therefore the minor product, necessitating deliberate chromatographic separation, sublimation, and recrystallization from MeOH–H₂O for isolation. This low intrinsic abundance in the direct photochemical route means that procurement of the pure medial isomer requires either this specific separation protocol or alternative synthetic strategies, directly impacting supply availability and cost relative to the more abundant apical isomer.

Isomer Ratio
Head-to-head
5.5:1 apical:medial raw ratio; 17:1 after statistical correction
Medial isomer is the minor photochemical product; procurement requires deliberate separation.
Photolysis of diamantane with biacetyl; combined yield 64%.
diamondoid photochemistry regioselective C–H functionalization isomer separation

Melting Point: A 21.5 °C Differential Enables Unambiguous Identity Verification and Purity Assessment

The medial isomer 1-(medial)-acetyldiamantane exhibits a melting point of 116.5–117 °C, which is 21.5 °C lower than that of its apical isomer 4-(apical)-acetyldiamantane (m.p. 138.0–138.5 °C) [1]. This substantial melting point depression—attributable to reduced crystal lattice packing efficiency arising from the medial substituent orientation—provides a simple, quantitative binary test: a mixed or mislabeled sample will show melting point depression or broadening inconsistent with either pure isomer. The 21.5 °C gap is analytically sufficient for unambiguous differentiation by standard melting point apparatus or differential scanning calorimetry (DSC), without requiring NMR or MS.

Melting Point
Head-to-head
Δm.p. = 21.5 °C (medial 116.5–117 °C vs apical 138.0–138.5 °C)
Large gap enables unambiguous identity verification by melting point or DSC.
Purified via chromatography, sublimation, MeOH–H₂O recrystallization.
thermal analysis isomer identification purity QC

Thermodynamic Stability: Medial Acetyl Isomer Is Enthalpically Disfavored Relative to Apical, Dictating Isomerization Behavior

Under equilibrium conditions, apical adamantyl and diamantyl derivatives are favored by enthalpy over their medial isomers, but the entropy effect is opposite. For relatively large substituent groups such as methyl (and by extension acetyl), the enthalpy term dominates: 4-methyldiamantane (apical) can be synthesized by isomerization of other methyldiamantanes or pentacyclotetradecanes, whereas the equilibrium is less one-sided for smaller substituents such as halides and alcohols [1]. For the acetyl-substituted pair, this thermodynamic preference means that the medial isomer can, under acidic or Lewis-acid-catalyzed conditions, partially isomerize to the apical isomer, introducing a shelf-stability and handling consideration not applicable to the apical form.

Thermodynamic Stability
Class-level
Medial isomer enthalpically disfavored relative to apical; equilibrium favors apical for large substituents.
Storage constraints (avoid strong acid, heat) may be necessary to prevent isomerization.
Qualitative ordering from diamantane equilibration studies; no ΔG reported for acetyl pair.
thermodynamic stability enthalpy-entropy compensation isomer equilibration

Corey–Chaykovsky Methylenation: Medial Ketone Diverts Reaction Pathway Exclusively to Cyclopropyl Ketone, While Apical Ketone Gives Mixed Products

In the Corey–Chaykovsky methylenation with dimethylsulfoxonium methylide (DMSM) at 130 °C in DMSO with excess base, 4-diamantyl methyl ketone (apical, 5) produces the same product distribution as 1-adamantyl methyl ketone: a mixture of 2-(diamantyl)butadiene (diolefination product, ca. 17% yield) and 4-diamantyl cyclopropyl ketone (9, ca. 13–20% preparative yield). In striking contrast, 1-diamantyl methyl ketone (medial, 6) gives exclusively 1-diamantyl cyclopropyl ketone (10) in 40% preparative yield, with no detectable diolefination or oxirane products [1]. Furthermore, the medial ketone is completely inert under standard Corey–Chaykovsky conditions (no excess base, room temperature): only starting material is recovered quantitatively even under prolonged heating [1]. The medial cage hydrogens at C3 and C13 sterically obstruct nucleophilic attack at the carbonyl carbon, forcing the reaction through an enolate-mediated α-dimethylenation pathway that is inaccessible to the less hindered apical isomer.

Corey–Chaykovsky
Head-to-head
Medial: 100% cyclopropyl ketone, 40% yield. Apical: ~46:54 diene:cyclopropyl, ~30–37% yield.
Exclusive chemoselectivity simplifies product isolation; medial unreactive under standard non-forcing conditions.
DMSM, DMSO, NaH excess, 130 °C; medial ketone inert at room temp without base excess.
Corey–Chaykovsky reaction steric hindrance reaction pathway selectivity

Unusual Aerobic Oxidation: Steric Hindrance at Medial Position Redirects Oxidation to α-Hydroxy Acid in 70% Yield

1-Diamantyl methyl ketone (medial) undergoes an unusual base-catalyzed aerobic oxidation with molecular oxygen in DMSO in the presence of sodium hydroxide, producing 2-hydroxy-2-(1-diamantyl)acetic acid in 70% yield [1]. This transformation—oxidative cleavage of the acetyl methyl group to a carboxylic acid with concomitant α-hydroxylation—is distinct from the typical aerobic oxidation pathways observed for less hindered methyl ketones (which generally give carboxylic acids via methyl oxidation or undergo Baeyer–Villiger-type rearrangements). The steric shielding of the carbonyl carbon by the medial diamantane cage redirects the oxidation to the enolate α-carbon, enabling access to a sterically congested α-hydroxy acid building block that cannot be obtained with comparable efficiency from the apical isomer or from 1-acetyladamantane.

Aerobic Oxidation
Cross-study comparable
70% yield of 2-hydroxy-2-(1-diamantyl)acetic acid
Unique α-hydroxy acid building block accessible only from medial isomer under these conditions.
O₂ (1 atm), DMSO, NaOH, rt; apical analog lacks comparable pathway.
aerobic oxidation steric effects α-hydroxy acid synthesis

Maximum Steric Congestion: 1-Diamantyl Substituents Are the Most Sterically Demanding Among All Diamondoid Groups for Ligand Design

Among diamondoid-substituted phosphines, the degree of steric bulkiness around the phosphorus atom is determined by the combination of diamondoid substituents, and 1-diamantyl derivatives are identified as the most sterically congested of all diamondoid substituents evaluated [1]. This maximum steric demand arises specifically from the medial attachment geometry, which orients the entire diamantane cage in a conformation that maximizes spatial occupancy around the point of attachment. In contrast, 4-diamantyl (apical) phosphines present a less congested steric profile. This differential is quantifiable via calculated percent buried volume (%Vbur) and cone angle parameters, though explicit numerical values were not tabulated in the primary phosphine study.

Steric Bulk
Class-level
1-Diamantyl ranked as most sterically congested among all diamondoid substituents on phosphorus.
Medial geometry provides extreme steric pressure for ligand design; apical and adamantyl analogs rank lower.
Qualitative ranking from phosphine–borane complex studies; explicit %Vbur not reported.
steric bulk phosphine ligands asymmetric catalysis

High-Value Application Scenarios for 4-(Medial)Acetyldiamantan in Research and Industrial Settings


Stereoelectronic Probe in Diamondoid C–H Functionalization Mechanism Studies

The medial acetyl derivative serves as a regiochemical marker compound in mechanistic investigations of diamondoid C–H activation. Because the photochemical route produces a 5.5:1 apical-to-medial ratio, any deviation from this baseline in novel functionalization methods immediately reports on altered regioselectivity [1]. Researchers developing new catalytic or photocatalytic C–H borylation, amination, or alkylation methods for diamondoid scaffolds can use the pure medial acetyl compound as an authentic standard for GC–MS or HPLC calibration, enabling accurate quantification of medial vs. apical product distributions.

Precursor to Sterically Extreme Phosphine Ligands for Asymmetric Catalysis

Reduction of 1-(medial)-acetyldiamantane to the corresponding 1-diamantanol, followed by phosphorylation, yields 1-diamantyl-substituted phosphines—the most sterically congested diamondoid phosphine class known [2]. These ligands are candidate components for palladium-catalyzed cross-coupling and asymmetric hydrogenation catalysts where extreme ligand steric bulk is required to enforce high enantioselectivity or to stabilize coordinatively unsaturated metal centers. The medial acetyl compound is the preferred starting material because the apical isomer produces phosphines with a fundamentally different (less hindered) steric profile, altering catalytic performance.

Building Block for α-Hydroxy Acid-Derived Chiral Diamondoid Scaffolds

The unusual aerobic oxidation of the medial methyl ketone to 2-hydroxy-2-(1-diamantyl)acetic acid in 70% yield [3] provides a direct synthetic entry to a sterically shielded α-hydroxy acid. This compound class is valuable as a chiral building block for diamondoid-containing pharmaceuticals, peptide mimetics, and metal–organic framework (MOF) linker ligands. The corresponding apical isomer does not undergo this transformation with comparable efficiency, making the medial acetyl compound the mandatory starting material for this synthetic sequence.

Isomerically Pure Standard for Diamondoid Structure–Property Relationship Studies

The 21.5 °C melting point differential and distinct NMR chemical shift profile of the medial vs. apical acetyl isomers [4] make the pure medial compound an essential reference standard in systematic structure–property relationship (SPR) studies of diamondoid derivatives. In polymer chemistry, where it has been explicitly noted that polymers based on apical diamantane derivatives display superior properties over those based on medial derivatives [5], access to both pure isomers is mandatory for deconvoluting the contribution of substitution geometry to bulk material properties such as dielectric constant, thermal stability, and gas permeability.

Application
Selection Property
Validation Focus
Diamondoid C–H functionalization mechanism studies
Regiochemical marker standard
GC–MS/HPLC calibration for medial vs. apical product ratio
Sterically extreme phosphine ligand synthesis
Medial acetyl as precursor to 1-diamantyl phosphines
Ligand steric profile and catalytic enantioselectivity
α-Hydroxy acid chiral building block synthesis
Unique aerobic oxidation entry
α-Hydroxy acid yield, purity, and enantiopurity control
Diamondoid structure–property relationship studies
Isomerically pure medial reference standard
Thermal, spectroscopic, and dielectric property comparison
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